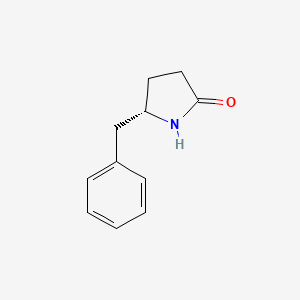![molecular formula C7H11NO B11753085 1-Vinyl-2-oxa-5-aza-bicyclo[2.2.1]heptane](/img/structure/B11753085.png)
1-Vinyl-2-oxa-5-aza-bicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Vinyl-2-oxa-5-aza-bicyclo[221]heptane is a bicyclic compound that features a unique structure combining oxygen and nitrogen atoms within a seven-membered ring
Preparation Methods
The synthesis of 1-Vinyl-2-oxa-5-aza-bicyclo[2.2.1]heptane can be achieved through several methods. One notable approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures . Another method involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition, which can be readily derivatized with numerous transformations .
Chemical Reactions Analysis
1-Vinyl-2-oxa-5-aza-bicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. .
Scientific Research Applications
1-Vinyl-2-oxa-5-aza-bicyclo[2.2.1]heptane has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for synthesizing complex molecules and exploring new chemical spaces.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and developing new pharmaceuticals.
Industry: The compound can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism by which 1-Vinyl-2-oxa-5-aza-bicyclo[2.2.1]heptane exerts its effects involves interactions with molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-Vinyl-2-oxa-5-aza-bicyclo[2.2.1]heptane can be compared with other similar compounds, such as:
2-Oxa-5-azabicyclo[2.2.1]heptane: This compound shares a similar bicyclic structure but lacks the vinyl group, resulting in different chemical properties and reactivity.
tert-butyl (1S,4R)-1-vinyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate: This derivative includes a carboxylate group, which can influence its solubility and reactivity.
2-Furan-2-yl-6-phenyl-7-oxa-1-aza-bicyclo[2.2.1]heptane:
Properties
Molecular Formula |
C7H11NO |
|---|---|
Molecular Weight |
125.17 g/mol |
IUPAC Name |
1-ethenyl-2-oxa-5-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C7H11NO/c1-2-7-3-6(4-9-7)8-5-7/h2,6,8H,1,3-5H2 |
InChI Key |
SVFRSMQUTIQYCN-UHFFFAOYSA-N |
Canonical SMILES |
C=CC12CC(CO1)NC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11753022.png)
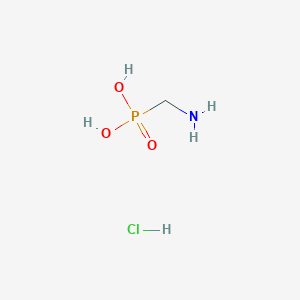
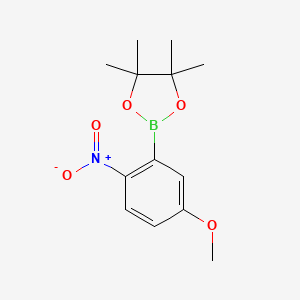
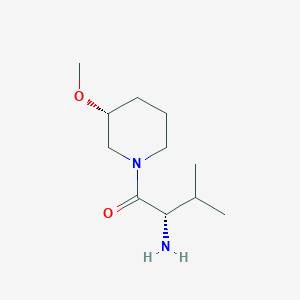
![ethyl (2E)-2-chloro-2-[(2-methoxy-5-methylphenyl)hydrazinylidene]acetate](/img/structure/B11753048.png)
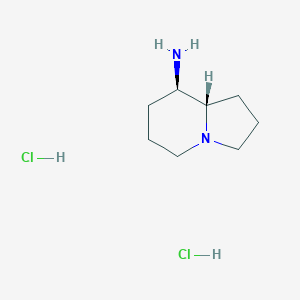
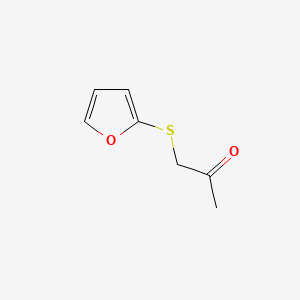
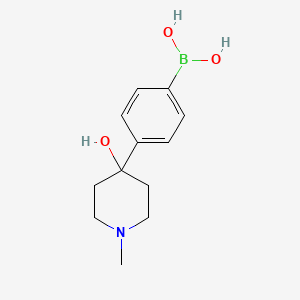
![3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propanenitrile](/img/structure/B11753061.png)
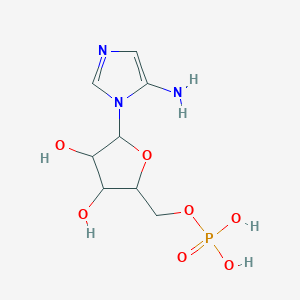
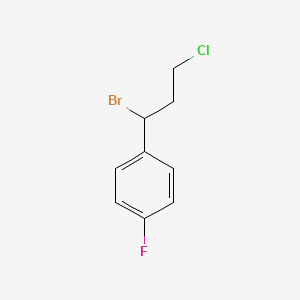
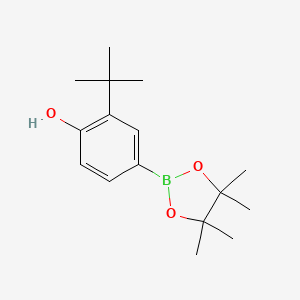
![ethyl (2E)-2-chloro-2-[(2,3-dimethylphenyl)hydrazinylidene]acetate](/img/structure/B11753083.png)
